Benzenesulfenyl chloride, 4-fluoro-
Overview
Description
Benzenesulfenyl chloride, 4-fluoro- is an organosulfur compound with the chemical formula C6H4ClFS. It is a derivative of benzenesulfenyl chloride, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfenyl chloride, 4-fluoro- can be synthesized through the chlorination of 4-fluorobenzenesulfenic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the product.
Industrial Production Methods
Industrial production of benzenesulfenyl chloride, 4-fluoro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfenyl chloride, 4-fluoro- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the sulfenyl chloride group acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form sulfenamides and sulfenate esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed
Sulfenamides: Formed by reaction with amines
Sulfenate Esters: Formed by reaction with alcohols
Sulfoxides and Sulfones: Formed by oxidation
Thiols: Formed by reduction
Scientific Research Applications
Benzenesulfenyl chloride, 4-fluoro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfenyl chloride, 4-fluoro- involves its reactivity as an electrophile. The sulfenyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can modify cysteine residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Benzenesulfenyl chloride, 4-fluoro- can be compared with other similar compounds such as:
Benzenesulfenyl chloride: The parent compound without the fluorine substitution.
4-Chlorobenzenesulfenyl chloride: A similar compound with a chlorine atom at the para position instead of fluorine.
4-Methylbenzenesulfenyl chloride: A compound with a methyl group at the para position.
Uniqueness
The presence of the fluorine atom in benzenesulfenyl chloride, 4-fluoro- imparts unique properties such as increased electronegativity and reactivity compared to its non-fluorinated counterparts. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
(4-fluorophenyl) thiohypochlorite | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-9-6-3-1-5(8)2-4-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXDEKLREZBMIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506309 | |
Record name | 1-(Chlorosulfanyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1535-35-9 | |
Record name | 1-(Chlorosulfanyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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